molecular formula C17H22N2O B2754365 N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)isobutyramide CAS No. 852137-97-4

N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)isobutyramide

Cat. No.: B2754365
CAS No.: 852137-97-4
M. Wt: 270.376
InChI Key: FMLHYHCNZOPHNI-UHFFFAOYSA-N
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Description

N-((2,3,4,9-Tetrahydro-1H-carbazol-6-yl)methyl)isobutyramide is a carbazole-derived compound featuring a tetrahydrocarbazole scaffold substituted with an isobutyramide group via a methyl linker. The isobutyramide substituent introduces a branched alkyl chain (isopropyl group), which may influence solubility, hydrogen-bonding capacity, and pharmacokinetic properties. While direct pharmacological data for this compound are absent in the provided evidence, structurally related tetrahydrocarbazole derivatives are often investigated for their biological activities, such as enzyme inhibition or receptor modulation, as seen in patented analogs .

Properties

IUPAC Name

2-methyl-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O/c1-11(2)17(20)18-10-12-7-8-16-14(9-12)13-5-3-4-6-15(13)19-16/h7-9,11,19H,3-6,10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMLHYHCNZOPHNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCC1=CC2=C(C=C1)NC3=C2CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)isobutyramide typically involves the reaction of 2,3,4,9-tetrahydro-1H-carbazole with isobutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated purification systems .

Mechanism of Action

The mechanism of action of N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)isobutyramide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, leading to the disruption of cellular processes in bacteria and fungi . In cancer cells, it induces apoptosis by activating specific signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared below with three structurally related carbazole derivatives (Table 1):

Functional and Pharmacological Insights

  • However, this may reduce aqueous solubility relative to smaller amides like acetamide .
  • Lipophilicity : The benzamide analog (Table 1) exhibits higher lipophilicity due to its aromatic phenyl group, favoring membrane permeability but possibly limiting solubility—a trade-off common in drug design .
  • Volatility and Stability : Aliphatic isobutyramides, such as N-(3-methylbutyl)isobutyramide, are volatile and serve as insect pheromones . In contrast, the carbazole-linked isobutyramide is expected to exhibit lower volatility due to its larger, rigid scaffold.

Research Findings and Limitations

  • Structural Dynamics : The tetrahydrocarbazole core’s puckering behavior (as defined by Cremer-Pople coordinates ) may influence conformational stability and intermolecular interactions.
  • Data Gaps : The provided evidence lacks explicit data on the target compound’s physicochemical or pharmacological properties, necessitating inferences from structural analogs.

Biological Activity

N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)isobutyramide is a compound derived from the tetrahydrocarbazole family, which has garnered attention in medicinal chemistry for its potential biological activities. This article explores its synthesis, biological properties, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Synthesis

The molecular formula for this compound is C18H22N2OC_{18}H_{22}N_{2}O with a molecular weight of 290.38 g/mol. The synthesis typically involves the reaction of 2,3,4,9-tetrahydro-1H-carbazole with isobutyryl chloride in the presence of a base such as triethylamine under reflux conditions. The product is then purified through recrystallization.

Biological Activity Overview

N-substituted carbazoles, including this compound, have been reported to exhibit a range of biological activities:

  • Anticancer Activity : Carbazole derivatives have shown promise in inhibiting various cancer cell lines. For instance, studies on similar compounds have demonstrated significant cytotoxic effects against lung carcinoma (A549) and glioma (C6) cell lines .
  • Neuroprotective Effects : Research indicates that certain carbazole derivatives can protect neuronal cells from injury induced by neurotoxins such as glutamate. This property is often linked to their antioxidative capabilities .
  • Antimicrobial Properties : Carbazole derivatives are also being investigated for their potential to combat bacterial and fungal infections .

Anticancer Studies

A series of N-substituted carbazoles were synthesized and evaluated for their anticancer properties. For example:

  • Compound A was found to inhibit topoisomerase II activity at a concentration significantly lower than that of etoposide (a standard chemotherapeutic agent), suggesting a potent anticancer mechanism .
  • Compound B , an N-ethyl-carbazole derivative, exhibited an IC50 of 5.9 µg/mL against C6 glioma cells .

Neuroprotective Studies

In a neuroprotection study involving HT22 neuronal cells:

  • Compounds with bulky substituents at the N-position demonstrated significant protective effects at concentrations as low as 3 µM . This suggests that structural modifications can enhance neuroprotective efficacy.

Comparative Analysis with Similar Compounds

Compound Structure Biological Activity IC50 Values
This compoundStructureAnticancer, NeuroprotectiveTBD
N-Ethyl-Carbazole DerivativeStructureAnticancer (A549)25.7 µg/mL
9-Methyl-CarbazoleStructureNeuroprotectiveTBD

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